molecular formula C7H6N2O5 B1345952 3,4-Dinitrobenzyl alcohol CAS No. 79544-31-3

3,4-Dinitrobenzyl alcohol

Cat. No. B1345952
Key on ui cas rn: 79544-31-3
M. Wt: 198.13 g/mol
InChI Key: GALBVKDHQBDIJR-UHFFFAOYSA-N
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Patent
US07842808B2

Procedure details

Borane-tetrahydrofuran complex (1M in tetrahydrofuran, 800 mL, 800 mmol) was added at −20° C. over 45 min to a solution of 3,4-dinitrobenzoic acid (93.5 g, 441 mmol) in tetrahydrofuran (300 mL). The resulting mixture was stirred at −20° C. for 1 h and then warmed to room temperature and stirred overnight. It was quenched by the addition of 32 mL of 1:1 acetic acid/water. Solvents were removed in vacuo and the residue was poured into an ice-cold 1000 mL of sat. sodium bicarbonate with vigorous stirring over 15 min. The mixture was extracted with ethyl acetate (3×500 mL). The combined organic layers were washed with sat. sodium bicarbonate, brine and dried over sodium sulfate. After filtration, solvents were removed to afford the title compound as a light yellow solid (100%). 1H-NMR (CDCl3, 500 MHz) δ 7.91(d, J=8.0 Hz, 1H), 7.89 (s, 1H), 7.71 (dd, J=8.5, 1.0 Hz, 1H), 4.87 (s, 2H), 2.30 (s, 1H).
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
93.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
B.O1CCCC1.[N+:7]([C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][C:18]=1[N+:19]([O-:21])=[O:20])[C:13](O)=[O:14])([O-:9])=[O:8]>O1CCCC1>[N+:7]([C:10]1[CH:11]=[C:12]([CH2:13][OH:14])[CH:16]=[CH:17][C:18]=1[N+:19]([O-:21])=[O:20])([O-:9])=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
800 mL
Type
reactant
Smiles
B.O1CCCC1
Name
Quantity
93.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at −20° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
It was quenched by the addition of 32 mL of 1:1 acetic acid/water
CUSTOM
Type
CUSTOM
Details
Solvents were removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was poured into an ice-cold 1000 mL of sat. sodium bicarbonate
STIRRING
Type
STIRRING
Details
with vigorous stirring over 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×500 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with sat. sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration, solvents
CUSTOM
Type
CUSTOM
Details
were removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1[N+](=O)[O-])CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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